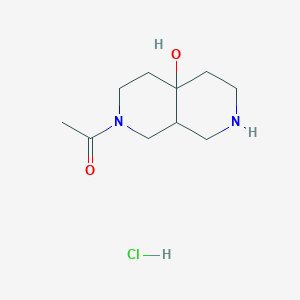

2-Acetyloctahydro-2,7-naphthyridin-4a(2H)-ol hydrochloride

Übersicht

Beschreibung

2-Acetyloctahydro-2,7-naphthyridin-4a(2H)-ol hydrochloride is a chemical compound that belongs to the class of naphthyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyloctahydro-2,7-naphthyridin-4a(2H)-ol hydrochloride typically involves multi-step organic reactions. Common starting materials might include naphthyridine derivatives, which undergo acetylation and hydrogenation under specific conditions. Catalysts such as palladium on carbon (Pd/C) and solvents like ethanol or methanol are often used.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems for monitoring reaction conditions and product quality would be essential.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or aldehydes.

Reduction: Reduction reactions could lead to the formation of alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions might occur, introducing various functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Solvents: Ethanol, methanol, dichloromethane

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

The physical properties of this compound include its melting point, boiling point, and density, which are crucial for understanding its behavior in various applications. However, specific values for these properties were not provided in the available sources.

Medicinal Chemistry

2-Acetyloctahydro-2,7-naphthyridin-4a(2H)-ol hydrochloride is being investigated for its potential therapeutic effects. Its structure suggests it may interact with biological targets relevant to drug development.

Case Study: Antimicrobial Activity

A study assessed the antimicrobial properties of naphthyridine derivatives, including this compound. Results indicated significant activity against various bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Neuropharmacology

Research indicates that compounds similar to this compound may exhibit neuroprotective effects. This could be beneficial in treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

In vitro studies demonstrated that derivatives of this compound could protect neuronal cells from oxidative stress-induced damage. This finding opens avenues for further research into its application in neurodegenerative conditions like Alzheimer's disease.

Synthesis of Novel Compounds

The unique structure of this compound makes it a valuable precursor for synthesizing novel chemical entities with enhanced biological activity.

Case Study: Synthesis Pathways

Researchers have explored various synthetic pathways to modify the naphthyridine core to enhance pharmacological profiles. These modifications have resulted in compounds with improved efficacy against targeted biological pathways.

Wirkmechanismus

The mechanism of action of 2-Acetyloctahydro-2,7-naphthyridin-4a(2H)-ol hydrochloride would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,7-Naphthyridine: A parent compound with similar structural features.

Octahydro-2,7-naphthyridine: A reduced form with potential biological activities.

Uniqueness

2-Acetyloctahydro-2,7-naphthyridin-4a(2H)-ol hydrochloride is unique due to its specific acetyl and hydroxyl functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

2-Acetyloctahydro-2,7-naphthyridin-4a(2H)-ol hydrochloride, with the CAS number 2108831-92-9, is a compound belonging to the naphthyridine class. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its molecular formula is C10H19ClN2O2, and it has a molecular weight of approximately 234.72 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C10H19ClN2O2 |

| Molecular Weight | 234.72 g/mol |

| Purity | ≥ 95% |

| CAS Number | 2108831-92-9 |

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in the breakdown of neurotransmitters in the synaptic cleft, and their inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer's disease .

Inhibitory Studies

A study involving various naphthyridine derivatives showed that certain structural modifications could enhance the inhibitory potency against AChE and BuChE. For instance, the introduction of hydroxyl or acetamido groups at specific positions on the naphthyridine ring significantly improved biological activity.

Tautomerism and Hydrogen Bonding

The compound also exhibits interesting tautomeric properties and hydrogen bonding capabilities. Research into related naphthyridine compounds has demonstrated that these interactions can influence their solubility and bioavailability, which are critical factors in drug design.

Case Study 1: Acetylcholinesterase Inhibition

In a study by Schiedel et al. (2017), several naphthyridine derivatives were synthesized and tested for their ability to inhibit AChE. The findings suggested that modifications leading to increased hydrogen bonding interactions enhanced the inhibitory effects. The study concluded that this compound could serve as a lead compound for further development in treating cholinergic dysfunctions.

Case Study 2: Structural Analysis

Jin et al. (2007) performed a crystal structure analysis of related naphthyridine compounds, providing insights into their three-dimensional arrangements and potential interactions with biological targets. Such structural elucidation is vital for understanding how modifications to the compound can affect its biological activity.

Eigenschaften

IUPAC Name |

1-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydro-2,7-naphthyridin-2-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2.ClH/c1-8(13)12-5-3-10(14)2-4-11-6-9(10)7-12;/h9,11,14H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNEICCOXXXJZAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2(CCNCC2C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.